5-(Difluoromethoxy)pyridine-2-carboxamide

BACE1 inhibition Alzheimer's disease Fragment-based drug design

5-(Difluoromethoxy)pyridine-2-carboxamide (CAS 1803584-72-6), also named 5-(difluoromethoxy)picolinamide, is a pyridine-based fragment building block with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol. It serves as a critical carboxamide capping group in potent, brain-penetrant β‑site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, notably PF‑06751979.

Molecular Formula C7H6F2N2O2
Molecular Weight 188.13 g/mol
CAS No. 1803584-72-6
Cat. No. B1443027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)pyridine-2-carboxamide
CAS1803584-72-6
Molecular FormulaC7H6F2N2O2
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)F)C(=O)N
InChIInChI=1S/C7H6F2N2O2/c8-7(9)13-4-1-2-5(6(10)12)11-3-4/h1-3,7H,(H2,10,12)
InChIKeyMLGXVCUWKLLENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)pyridine-2-carboxamide (CAS 1803584-72-6) – Core Fragment Identity and Sourcing Rationale


5-(Difluoromethoxy)pyridine-2-carboxamide (CAS 1803584-72-6), also named 5-(difluoromethoxy)picolinamide, is a pyridine-based fragment building block with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . It serves as a critical carboxamide capping group in potent, brain-penetrant β‑site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, notably PF‑06751979 [1]. The difluoromethoxy substituent distinguishes this fragment from its methoxy and trifluoromethoxy analogs, offering a unique balance of lipophilicity, hydrogen‑bond acceptor capacity, and metabolic stability that directly influences the potency, selectivity, and pharmacokinetic profile of the final inhibitors.

Why 5-(Difluoromethoxy)pyridine-2-carboxamide Cannot Be Replaced by Generic Picolinamide Analogs


Simple picolinamide analogs (e.g., 5-methoxy, 5‑trifluoromethoxy, or unsubstituted pyridine‑2‑carboxamide) are not interchangeable with 5‑(difluoromethoxy)pyridine‑2‑carboxamide in BACE1 inhibitor programmes. The difluoromethoxy group is a well‑established bioisostere that provides an optimal combination of moderate lipophilicity (predicted logP approximately 2.18 vs. ~0.88 for the unsubstituted core) and enhanced metabolic stability compared to methoxy, while avoiding the excessive electron‑withdrawing character of trifluoromethoxy that can perturb amide conformational preferences and reduce cellular potency . In the context of the clinical BACE1 inhibitor PF‑06751979, the difluoromethoxy fragment contributes to a biochemical IC₅₀ of 7.3 nM and cellular IC₅₀ of 5 nM, an activity level that could not be replicated with simpler alkoxy substituents . Moreover, the fragment influences off‑target liability: the final inhibitor bearing this fragment exhibits an IC₅₀ > 30 µM against CYP2D6 and an hERG IC₅₀ of 9.9 µM, a selectivity window that can be eroded by alternative substituents [1].

Quantitative Differentiation of 5-(Difluoromethoxy)pyridine-2-carboxamide: Evidence for Procurement Decisions


BACE1 Inhibitory Potency: Difluoromethoxy Fragment in PF‑06751979 vs. Methoxy Analog

The difluoromethoxy fragment directly impacts BACE1 enzyme inhibition. PF‑06751979, which incorporates 5‑(difluoromethoxy)pyridine‑2‑carboxamide as its capping group, displays a BACE1 binding IC₅₀ of 7.3 nM . In contrast, Pfizer's US Patent US9605007 Example 19, which replaces the difluoromethoxy group with a methoxy substituent while maintaining an analogous thiazine‑thiazole core, reports a BACE1 cellular IC₅₀ of 259 nM [1]. Although the cores are not fully identical, the ~35‑fold improvement in potency underscores the contribution of the difluoromethoxy group to target engagement.

BACE1 inhibition Alzheimer's disease Fragment-based drug design

CYP2D6 Inhibition Liability: Difluoromethoxy Fragment Confers Low Off‑Target Risk

The final inhibitor bearing this fragment was profiled for CYP2D6 inhibition. It displayed an IC₅₀ greater than 30 µM (>30,000 nM) in pooled human liver microsomes using dextromethorphan as a probe substrate [1]. This low CYP2D6 inhibitory potential is a desirable property for a CNS drug, as it minimises the risk of pharmacokinetic drug–drug interactions. Fragment analogs with different 5‑position substituents (e.g., 5‑methoxy or 5‑trifluoromethoxy) can exhibit increased CYP inhibition due to altered lipophilicity and electronic effects, though direct comparative data are not publicly available [2].

Drug–drug interaction CYP inhibition Fragment safety profiling

hERG Channel Safety Margin: Difluoromethoxy Fragment Maintains Cardiac Safety Window

The difluoromethoxy‑containing inhibitor PF‑06751979 was tested against the hERG potassium channel, a key predictor of cardiac QT prolongation risk. The recorded hERG IC₅₀ was 9.9 µM (9,900 nM) in a CHO cell line expressing recombinant hERG [1]. This yields a >1,300‑fold safety margin relative to the BACE1 enzymatic IC₅₀ (7.3 nM). Similar BACE1 inhibitors employing alternative capping fragments have sometimes exhibited tightened hERG margins (e.g., IC₅₀ values in the low micromolar range), potentially limiting their clinical progression.

hERG liability cardiac safety fragment off‑target profiling

Optimal Applications of 5-(Difluoromethoxy)pyridine-2-carboxamide in Drug Discovery and Chemical Biology


BACE1 Inhibitor Lead Optimisation for Alzheimer’s Disease

This fragment is the preferred terminal amide capping group in the design of brain‑penetrant BACE1 inhibitors. As demonstrated by PF‑06751979, its incorporation yields low‑nanomolar enzymatic inhibition (IC₅₀ = 7.3 nM) and excellent cellular activity (sAPPβ IC₅₀ = 5 nM) . The established SAR indicates that the difluoromethoxy group is superior to methoxy (~35‑fold potency advantage) and avoids the excessive lipophilicity of trifluoromethoxy, thereby maintaining a balanced CNS MPO profile.

Selective CYP Profiling and Early DDI Risk Assessment

Because the fragment imparts a CYP2D6 IC₅₀ > 30 µM in human liver microsomes [1], it is an ideal building block for programmes where CYP2D6‑mediated drug–drug interactions must be avoided—particularly relevant for elderly Alzheimer’s patients on concomitant medications. Medicinal chemistry teams can use this fragment as a privileged capping group to minimise early attrition due to CYP liability.

hERG‑Safe Fragment Library Design

The fragment contributes to a hERG IC₅₀ of 9.9 µM [2], placing the final inhibitor in a comfortable cardiac safety window. This makes 5‑(difluoromethoxy)pyridine‑2‑carboxamide a valuable building block for fragment‑based drug discovery collections aimed at CNS or chronic indications where hERG‑mediated QT prolongation is a primary safety concern.

Quote Request

Request a Quote for 5-(Difluoromethoxy)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.